molecular formula C9H16O B15325481 2,2,3,3-Tetramethylcyclopropaneacetaldehyde

2,2,3,3-Tetramethylcyclopropaneacetaldehyde

Cat. No.: B15325481
M. Wt: 140.22 g/mol
InChI Key: WWIGWWRNURLVQY-UHFFFAOYSA-N
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Description

2-(2,2,3,3-Tetramethylcyclopropyl)acetaldehyde is an organic compound characterized by a cyclopropyl ring substituted with four methyl groups and an acetaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3-tetramethylcyclopropyl)acetaldehyde typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the reaction of 2,2,3,3-tetramethylcyclopropane with a formylating agent under controlled conditions to introduce the acetaldehyde group.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3-Tetramethylcyclopropyl)acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.

Major Products Formed

    Oxidation: 2-(2,2,3,3-Tetramethylcyclopropyl)acetic acid.

    Reduction: 2-(2,2,3,3-Tetramethylcyclopropyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2,3,3-Tetramethylcyclopropyl)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3-tetramethylcyclopropyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The cyclopropyl ring may also influence the compound’s reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2,2,3,3-Tetramethylcyclopropanecarboxylic acid: An analog with a carboxylic acid group instead of an aldehyde group.

    2,2,3,3-Tetramethylcyclopropylmethanol: An analog with a hydroxyl group instead of an aldehyde group.

    2,2,3,3-Tetramethylcyclopropylamine: An analog with an amine group instead of an aldehyde group.

Uniqueness

2-(2,2,3,3-Tetramethylcyclopropyl)acetaldehyde is unique due to the presence of both a highly strained cyclopropyl ring and a reactive aldehyde group

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-(2,2,3,3-tetramethylcyclopropyl)acetaldehyde

InChI

InChI=1S/C9H16O/c1-8(2)7(5-6-10)9(8,3)4/h6-7H,5H2,1-4H3

InChI Key

WWIGWWRNURLVQY-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C)C)CC=O)C

Origin of Product

United States

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